molecular formula C10H12ClN3 B13879136 2-(3-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine CAS No. 77992-31-5

2-(3-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine

Cat. No.: B13879136
CAS No.: 77992-31-5
M. Wt: 209.67 g/mol
InChI Key: CBBMDRWTCCWIAE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic acid, to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the overall production rate. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the chlorophenyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(3-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-5-methyl-4-isoxazole: Another heterocyclic compound with similar structural features.

    1-(3-Chlorophenyl)-2-(methylamino)propan-1-one: A synthetic cathinone with a chlorophenyl group.

    4-(3-Chlorophenyl)-3-methyl-1H-pyrazole: A pyrazole derivative with a similar substitution pattern.

Uniqueness

2-(3-Chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

77992-31-5

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C10H12ClN3/c1-7-5-10(12)13-14(7)9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H2,12,13)

InChI Key

CBBMDRWTCCWIAE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NN1C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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